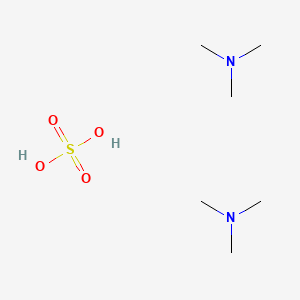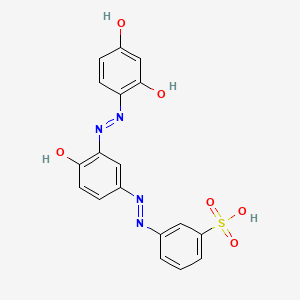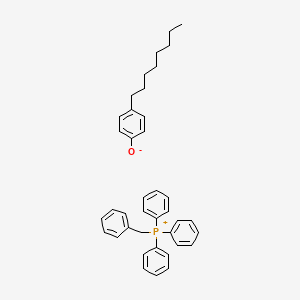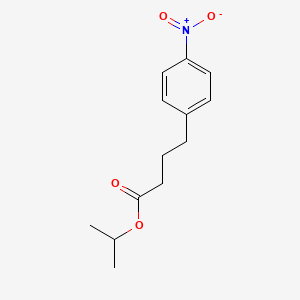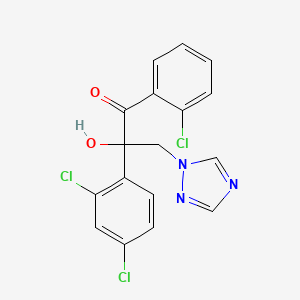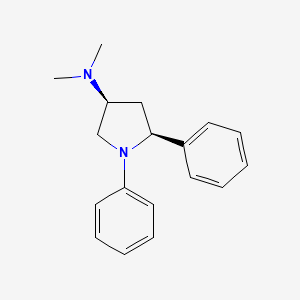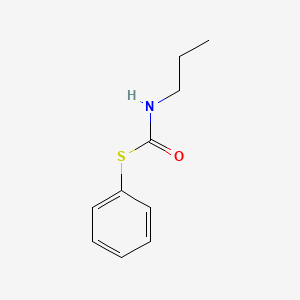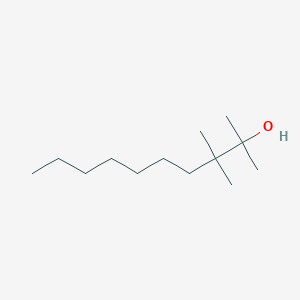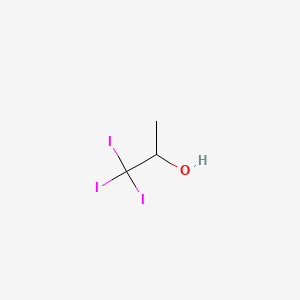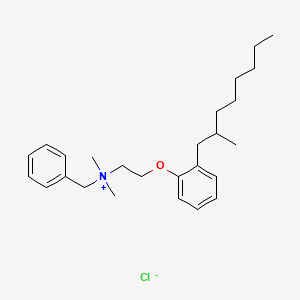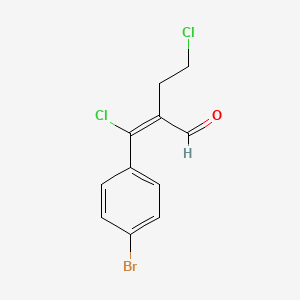![molecular formula C13H21O5P B12679489 Methyl [1-adamantyloxy(methoxy)phosphoryl]formate CAS No. 72304-89-3](/img/structure/B12679489.png)
Methyl [1-adamantyloxy(methoxy)phosphoryl]formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinecarboxylic acid, methoxy(tricyclo(3311(3,7))dec-1-yloxy)-, methyl ester, oxide is a complex organic compound with a unique structure It is characterized by the presence of a phosphinecarboxylic acid group, a methoxy group, and a tricyclo decane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinecarboxylic acid, methoxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, methyl ester, oxide typically involves multiple steps. The initial step often includes the formation of the tricyclo decane structure, followed by the introduction of the methoxy group and the phosphinecarboxylic acid group. The reaction conditions may vary, but common reagents include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinecarboxylic acid, methoxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, methyl ester, oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Phosphinecarboxylic acid, methoxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, methyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of Phosphinecarboxylic acid, methoxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, methyl ester, oxide involves its interaction with specific molecular targets. The phosphinecarboxylic acid group can interact with metal ions, enzymes, or other biomolecules, leading to various biochemical effects. The tricyclo decane structure provides stability and rigidity, which can influence the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Phosphinecarboxylic acid derivatives: Compounds with similar phosphinecarboxylic acid groups but different substituents.
Methoxy-substituted compounds: Compounds with methoxy groups attached to different core structures.
Tricyclo decane derivatives: Compounds with the tricyclo decane structure but different functional groups.
Uniqueness
Phosphinecarboxylic acid, methoxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, methyl ester, oxide is unique due to its combination of functional groups and structural features. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
72304-89-3 |
|---|---|
Fórmula molecular |
C13H21O5P |
Peso molecular |
288.28 g/mol |
Nombre IUPAC |
methyl [1-adamantyloxy(methoxy)phosphoryl]formate |
InChI |
InChI=1S/C13H21O5P/c1-16-12(14)19(15,17-2)18-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,3-8H2,1-2H3 |
Clave InChI |
YYWJIOYRAZIVMY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)P(=O)(OC)OC12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
